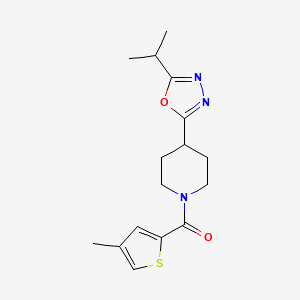

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-methylthiophen-2-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-10(2)14-17-18-15(21-14)12-4-6-19(7-5-12)16(20)13-8-11(3)9-22-13/h8-10,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUVYIQPUUMSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound contains an oxadiazole ring, which is known for its diverse biological activities. The structure can be described as follows:

- Molecular Formula: C15H20N4O2S

- Molecular Weight: 320.4 g/mol

- CAS Number: 1209245-52-2

The presence of the piperidine moiety and the oxadiazole ring contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

A significant focus has been placed on the anticancer properties of related oxadiazole derivatives. For instance:

- Case Study: In a study by Arafa et al., several oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. Compounds similar to the one showed IC50 values ranging from 0.275 to 1.95 µM against prostate and colon cancer cell lines, indicating potent anticancer activity compared to standard drugs like erlotinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC3 (Prostate) | 0.67 |

| Compound B | HCT116 (Colon) | 0.80 |

| (4-(5-Isopropyl...) | MDA-MB-435 (Melanoma) | 1.18 |

Antimicrobial Activity

Research has also indicated that oxadiazole derivatives possess antimicrobial properties. A study evaluating various derivatives found that those with a similar structure exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interfere with cellular processes:

- Inhibition of Enzymes: Compounds with oxadiazole rings often inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperidine or oxadiazole rings can enhance potency or selectivity towards specific targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related methanone derivatives, focusing on core modifications, heterocyclic substitutions, and functional group variations.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Piperazine derivatives, however, often exhibit stronger hydrogen-bonding interactions with targets like GPCRs .

Heterocyclic Substituents: The 1,3,4-oxadiazole group in the target compound introduces electron-withdrawing effects, contrasting with the trifluoromethylphenyl group in Compound 21. This substitution may reduce metabolic oxidation but increase affinity for enzymes like monoamine oxidases . Compounds with triazolyl-pyrimidine substituents (e.g., w3) prioritize kinase inhibition, whereas the oxadiazole-thiophene combination suggests broader bioactivity .

Methyl groups on thiophene are associated with improved selectivity in serotonin receptor ligands .

Pharmacokinetic Properties :

- The target compound’s predicted logP (~3.2) exceeds that of pyrazole-containing analogs (e.g., Compound 5, logP ~2.1), suggesting trade-offs between lipophilicity and solubility. Piperazine derivatives with polar substituents (e.g., trifluoromethyl) balance these properties more effectively .

Research Findings and Limitations

- Synthetic Feasibility : The oxadiazole-piperidine-thiophene scaffold requires multi-step synthesis, as seen in analogous compounds . Yield optimization for the isopropyl-oxadiazole moiety remains challenging.

- Empirical studies are needed to validate its hypothesized CNS activity.

- Safety Profile : Piperidine derivatives generally exhibit lower cardiotoxicity risks than piperazines but may face hERG channel inhibition concerns due to lipophilicity .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield, particularly in the formation of the 1,3,4-oxadiazole ring?

Methodological Answer:

The synthesis of the 1,3,4-oxadiazole moiety often involves cyclization under reflux conditions. Key parameters include:

- Solvent System : A DMF-acetic acid mixture (5:10 mL ratio) under reflux for 2 hours promotes efficient cyclization while minimizing side reactions .

- Precursor Ratios : A 1:3 molar ratio of thiosemicarbazide to oxocompound ensures excess carbonyl reactants, driving the reaction to completion .

- Purification : Recrystallization from DMF-ethanol (1:1) enhances purity by removing unreacted starting materials .

Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF:AcOH (1:2) | 85–90% yield |

| Temperature | 100–110°C (reflux) | Minimizes decomposition |

| Time | 2–4 hours | Balances cyclization efficiency |

Basic: What spectroscopic techniques are most effective for characterizing the thiophene and oxadiazole moieties?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for C=N (oxadiazole) at 1600–1650 cm⁻¹ and C-S (thiophene) at 650–700 cm⁻¹ confirm structural motifs .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for C₁₇H₂₂N₃O₂S (exact mass: 332.143 g/mol) .

Advanced: How can reaction mechanisms for oxadiazole formation be validated under varying acidic conditions?

Methodological Answer:

Mechanistic studies require kinetic monitoring and intermediate isolation :

- Kinetic Profiling : Use in-situ FTIR or HPLC to track the disappearance of thiosemicarbazide and emergence of oxadiazole peaks. Acetic acid accelerates protonation of the hydrazide intermediate, facilitating cyclization .

- Isolation of Schiff Base Intermediate : Under milder conditions (e.g., room temperature, ethanol), the Schiff base can be isolated and characterized via X-ray crystallography to confirm structure .

Key Insight : Excess POCl₃ (as in ) may lead to side reactions (e.g., chlorination), necessitating pH control (8–9 with NH₃) to quench reactive intermediates .

Advanced: What computational strategies predict the compound’s bioactivity against kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole ring (electron-deficient region) and kinase ATP-binding pockets. The 4-methylthiophene group may enhance hydrophobic interactions .

- QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. tert-butyl groups) with bioactivity using descriptors like logP and polar surface area. For example, bulkier substituents on oxadiazole improve metabolic stability but may reduce solubility .

Data Table : Predicted Binding Affinities (kcal/mol):

| Target Kinase | Docking Score | Key Interaction |

|---|---|---|

| EGFR | -9.2 | H-bond with oxadiazole N |

| PI3Kα | -8.7 | Hydrophobic contact with thiophene |

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from purity issues or structural analogs . Address these via:

- HPLC Purity Analysis : Use a C18 column (MeCN:H₂O gradient) to quantify impurities. A purity threshold of ≥95% ensures reliable bioactivity data .

- X-ray Crystallography : Resolve structural ambiguities (e.g., piperidine chair conformation) that affect binding. For example, the monoclinic P21/c space group (as in ) confirms planar thiophene geometry critical for activity .

- Comparative SAR : Compare with analogs like 5-phenyl-1,3,4-oxadiazole derivatives ( ) to isolate substituent-specific effects .

Advanced: What retrosynthetic strategies are feasible for one-step derivatization of the piperidine ring?

Methodological Answer:

Leverage AI-driven tools (e.g., Pistachio/Bkms_metabolic databases) to prioritize routes:

- N-Alkylation : React the piperidine nitrogen with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ as base (60°C, 6 hours) .

- Oxidation : Convert the piperidine to a pyridine derivative using MnO₂ in CHCl₃, though this may reduce solubility .

Data Table : Retrosynthetic Feasibility Scores (0–1):

| Route | Plausibility | Precursor Availability |

|---|---|---|

| N-Alkylation | 0.92 | High (via ) |

| Oxidation | 0.65 | Moderate |

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.